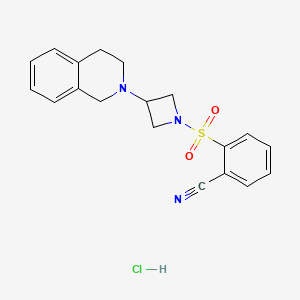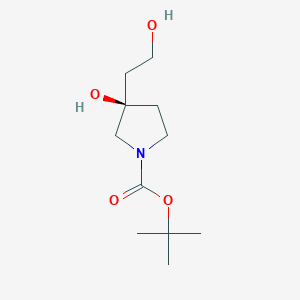
N-(2-fluorobenzyl)-6,7-dimethoxy-4-quinazolinamine
Vue d'ensemble
Description
Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them perform better .
Synthesis Analysis
The synthesis of fluorinated compounds has attracted more and more attention from biologists and chemists . Enzymatic synthesis of fluorinated compounds is one of the methods being explored . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, vapor pressure, flash point, refractive index, and more . These properties can be determined through various experimental methods.
Applications De Recherche Scientifique
Antiviral Properties
A novel scaffold, identified through NMR spectroscopy, demonstrates specific binding to the influenza A virus RNA promoter. This binding leads to inhibition of viral replication, showcasing potential antiviral applications against influenza viruses (Mi-Kyung Lee et al., 2014).
Synthesis from 2-Fluorobenzonitriles
A procedure for synthesizing quinazolinamines and quinazolinimines from 2-fluorobenzonitriles has been developed. This process involves KO(t)Bu as a promotor with 2-aminopyridines or amidines, producing the desired heterocycles under catalyst-free conditions, which could be a foundational method for further research and development of N-(2-fluorobenzyl)-6,7-dimethoxy-4-quinazolinamine derivatives (Jian-Bo Feng & Xiao‐Feng Wu, 2015).
Anti-tubercular Activity
The 2,4-diaminoquinazoline series has been identified as effective inhibitors of Mycobacterium tuberculosis growth. Systematic evaluation for tuberculosis drug discovery highlights the importance of the benzylic amine, piperidine, and the N-1 position in determining potency, suggesting a potential pathway for developing new anti-tubercular agents based on the quinazoline scaffold (J. Odingo et al., 2014).
Fluorophores for Biochemical and Medical Applications
Quinoline derivatives, including those similar to this compound, are known for their efficiency as fluorophores. They are widely used in studying biological systems, highlighting their potential in biochemical and medical research for investigating cellular processes and structures (I. Aleksanyan & L. Hambardzumyan, 2013).
Alzheimer's Disease Treatment
2,4-disubstituted quinazoline derivatives have been synthesized and evaluated as multi-targeting agents to treat Alzheimer's disease. These derivatives demonstrate the ability to inhibit cholinesterase enzymes, prevent beta-amyloid aggregation, and exhibit antioxidant properties, presenting a promising avenue for Alzheimer's disease treatment research (T. Mohamed & P. Rao, 2017).
Anticancer Activity
The study of novel synthetic makaluvamine analogues, including a derivative structurally related to this compound, reveals potent in vitro and in vivo anticancer activity. These findings support the potential therapeutic application of quinazoline derivatives in cancer treatment, with specific compounds demonstrating significant efficacy against breast cancer (Wei Wang et al., 2009).
Safety and Hazards
Orientations Futures
The future directions in the study of fluorinated compounds are likely to involve further exploration of their synthesis, particularly through enzymatic methods . There is also likely to be ongoing research into their potential applications in various fields such as pharmaceuticals and materials science .
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c1-22-15-7-12-14(8-16(15)23-2)20-10-21-17(12)19-9-11-5-3-4-6-13(11)18/h3-8,10H,9H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCOSGLABKTVRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC=CC=C3F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327381 | |
| Record name | N-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666212 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
477855-27-9 | |
| Record name | N-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B2757316.png)
![N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2757317.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2757325.png)
![N-benzyl-2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide](/img/structure/B2757326.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2757327.png)



![3-[(3,3-Diphenylpropyl)sulfamoyl]benzoic acid](/img/structure/B2757333.png)

